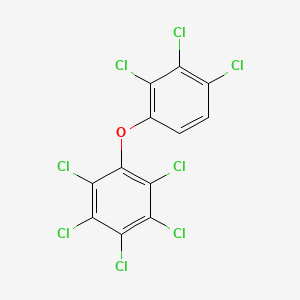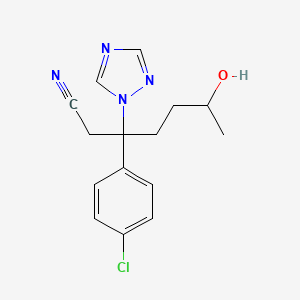
(3S)-3-(4-chlorophenyl)-6-hydroxy-3-(1H-1,2,4-triazol-1-yl)heptanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myclobutanil-3-hydroxybutyl is a metabolite of the fungicide myclobutanil, which is widely used in agriculture to control fungal diseases. The compound has the molecular formula C15H17ClN4O and a molecular weight of 304.7747 . It is known for its role in environmental analysis and testing, particularly in the context of pesticide residue studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Myclobutanil-3-hydroxybutyl involves the hydroxylation of myclobutanil. The process typically includes the use of specific reagents and catalysts to achieve the desired hydroxylation. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective formation of the hydroxybutyl derivative .
Industrial Production Methods
Industrial production of Myclobutanil-3-hydroxybutyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions
Myclobutanil-3-hydroxybutyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Myclobutanil-3-hydroxybutyl has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Myclobutanil-3-hydroxybutyl involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells . The compound binds to and inhibits enzymes involved in the ergosterol biosynthesis pathway, such as cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Myclobutanil-3-hydroxybutyl include other triazole fungicides such as:
- Propiconazole
- Tebuconazole
- Triflumizole
Uniqueness
Myclobutanil-3-hydroxybutyl is unique due to its specific hydroxylated structure, which differentiates it from other triazole fungicides. This structural difference can influence its chemical reactivity, environmental persistence, and biological activity .
Conclusion
Myclobutanil-3-hydroxybutyl is a significant compound in the field of environmental analysis and pesticide residue studies. Its unique chemical structure and reactivity make it a valuable reference standard in various scientific research applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides insights into its role in agriculture and environmental science.
Propriétés
Formule moléculaire |
C15H17ClN4O |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6-hydroxy-3-(1,2,4-triazol-1-yl)heptanenitrile |
InChI |
InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-9-17,20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-8H2,1H3 |
Clé InChI |
MORMJKWAZZZZLF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(CC#N)(C1=CC=C(C=C1)Cl)N2C=NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
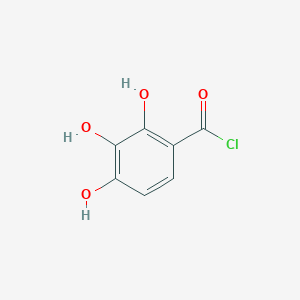

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

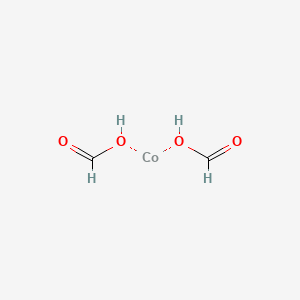
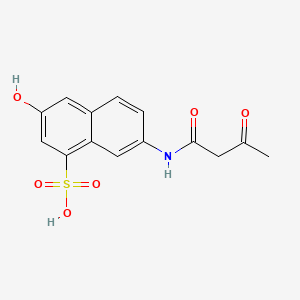
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
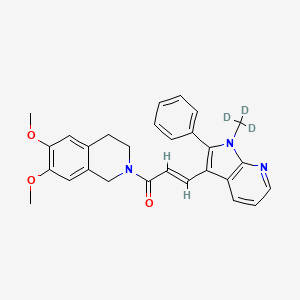
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
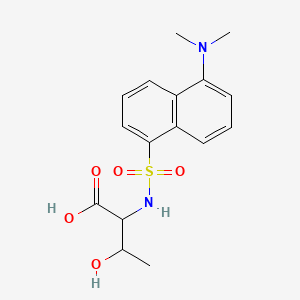

methanol](/img/structure/B13827656.png)
